![molecular formula C21H23FN2O3 B4734112 N-(2-ethoxyphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4734112.png)
N-(2-ethoxyphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Overview
Description
N-(2-ethoxyphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, commonly referred to as EF-PBP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a member of the piperidinecarboxamide family, which is known for its diverse biological activities. EF-PBP has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Mechanism of Action
The exact mechanism of action of EF-PBP is not fully understood. However, it is believed to act by modulating the activity of the mu-opioid receptor, which is a key player in the regulation of pain and inflammation. EF-PBP has been shown to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in the inhibition of pain and inflammation.
Biochemical and Physiological Effects:
EF-PBP has been shown to produce a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of pain and inflammation. In addition, EF-PBP has been shown to increase the production of endogenous opioids, which are natural painkillers produced by the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of EF-PBP for lab experiments is its potent analgesic and anti-inflammatory properties. This makes it a valuable tool for studying the mechanisms of pain and inflammation in animal models. However, one limitation of EF-PBP is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on EF-PBP. One area of interest is the development of new drugs based on EF-PBP that have improved pharmacokinetic properties. Another area of interest is the study of the long-term effects of EF-PBP on pain and inflammation. Finally, further research is needed to fully understand the mechanism of action of EF-PBP and its potential use in the treatment of pain and inflammation.
Scientific Research Applications
EF-PBP has been extensively studied for its potential use in the treatment of pain and inflammation. It has been shown to possess potent analgesic properties in animal models of acute and chronic pain. In addition, EF-PBP has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-2-27-19-9-4-3-8-18(19)23-20(25)15-10-12-24(13-11-15)21(26)16-6-5-7-17(22)14-16/h3-9,14-15H,2,10-13H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFPXTSACNUANC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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